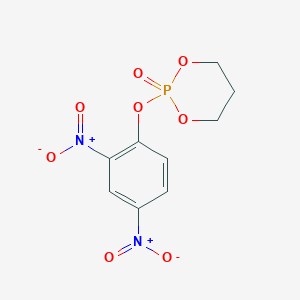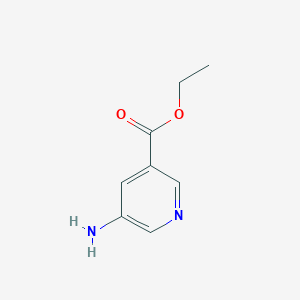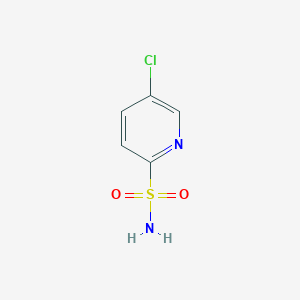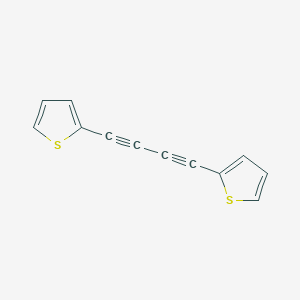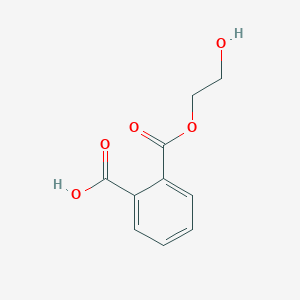
2-Benzoxazolinone, 3-(2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolinone, 3-(2-propynyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoxazolinone, which is a heterocyclic organic compound that contains a benzene ring fused to an oxazole ring. The addition of 2-propynyl to benzoxazolinone results in the formation of a new compound that exhibits unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 3-(2-propynyl)- is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurodegenerative diseases, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Benzoxazolinone, 3-(2-propynyl)- depend on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to inhibit the growth of weed species by interfering with their metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzoxazolinone, 3-(2-propynyl)- in lab experiments include its potent activity and unique properties. It is also relatively easy to synthesize and can be modified to improve its activity and selectivity. However, the limitations include its potential toxicity and lack of specificity, which can lead to off-target effects and unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Benzoxazolinone, 3-(2-propynyl)-. In medicinal chemistry, further studies are needed to optimize its activity and selectivity for specific cancer types. In agriculture, it can be further developed as a natural herbicide with low environmental impact. In material science, it can be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of 2-Benzoxazolinone, 3-(2-propynyl)- are vast, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-Benzoxazolinone, 3-(2-propynyl)- involves the reaction of 2-propynylamine with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolinone, 3-(2-propynyl)- has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to exhibit herbicidal activity against various weed species. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
19420-41-8 |
|---|---|
Molekularformel |
C10H7NO2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2 |
InChI-Schlüssel |
BMKFKTFCOJPUGR-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
Kanonische SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
Andere CAS-Nummern |
19420-41-8 |
Synonyme |
3-(2-Propynyl)benzoxazol-2(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





